
N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Schiff bases, including compounds similar to N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, are typically synthesized through condensation reactions. These involve combining an aldehyde component with a primary amine under reflux conditions, often in the presence of an acid catalyst in ethanol or methanol solutions. The yield and purity of these compounds can vary based on reaction conditions and the substituents on the benzylidene and naphthyl components (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of these Schiff bases is characterized by the presence of a C=N double bond, which is a hallmark of the imine function. These compounds often exhibit planar structures, facilitating the formation of stable crystalline forms through various intermolecular interactions such as hydrogen bonding and π-π stacking (Yathirajan et al., 2007).
Chemical Reactions and Properties
Schiff bases like N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide participate in a variety of chemical reactions, including nucleophilic addition due to the presence of the imine group. They can act as ligands, forming complexes with various metals, which can alter their chemical properties significantly. Their reactivity can be influenced by the substituents present on the aromatic rings (Azab et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, depend largely on the nature of the substituents and the overall molecular structure. Typically, Schiff bases are solid at room temperature and may exhibit varying degrees of solubility in organic solvents. The crystal packing can be influenced by non-covalent interactions, enhancing their stability and affecting their melting points (Bekircan et al., 2015).
科学的研究の応用
Synthesis and Characterization
Several studies have been dedicated to synthesizing novel compounds with the acetohydrazide moiety, focusing on their structural elucidation and potential applications. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their lipase and α-glucosidase inhibition properties. These compounds were characterized by various spectroscopic techniques and showed significant enzyme inhibition, suggesting potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Biological Activities
The exploration of biological activities is a significant aspect of research on compounds with the acetohydrazide structure. For example, Salahuddin et al. (2014) synthesized and evaluated the anticancer activity of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. These compounds showed promising activity against various cancer cell lines, indicating their potential as anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer potentials of compounds containing the acetohydrazide moiety have been extensively studied. Amr et al. (2016) synthesized N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide, evaluating its antimicrobial activity. Their findings revealed significant activity against both gram-positive and gram-negative bacteria, suggesting the therapeutic potential of such compounds (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
特性
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-19-10-9-14(11-18(19)21)13-22-23-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBODFGFYXCYBZ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

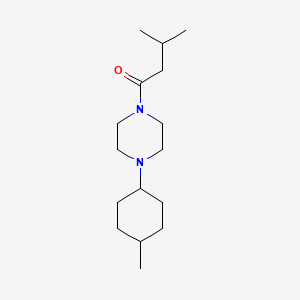
![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)
![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)


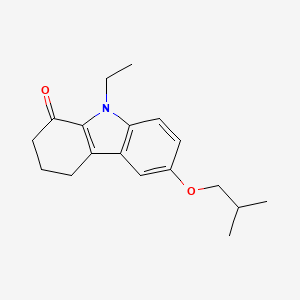
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)
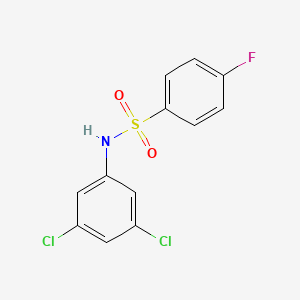
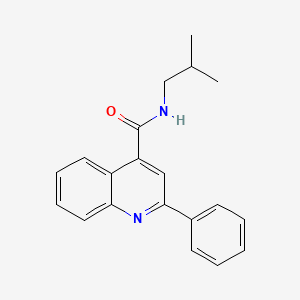
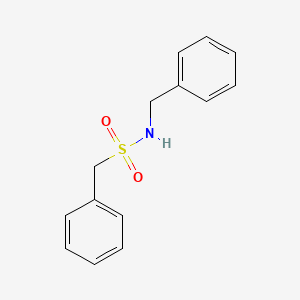
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)